BenchChemオンラインストアへようこそ!

(2-(3,4-Dimethoxyphenyl)ethyl)((4-nitrophenyl)sulfonyl)amine

Fukuyama amine synthesis N-alkylation Protecting group chemistry

(2-(3,4-Dimethoxyphenyl)ethyl)((4-nitrophenyl)sulfonyl)amine (CAS 321706-24-5), also referred to as N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzenesulfonamide or DMPESA, is a bifunctional sulfonamide featuring a 3,4-dimethoxyphenethylamine backbone linked to a 4-nitrophenylsulfonyl group. Its molecular formula is C16H18N2O6S with a molecular weight of 366.39 g/mol.

Molecular Formula C16H18N2O6S
Molecular Weight 366.39
CAS No. 321706-24-5
Cat. No. B2673743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(3,4-Dimethoxyphenyl)ethyl)((4-nitrophenyl)sulfonyl)amine
CAS321706-24-5
Molecular FormulaC16H18N2O6S
Molecular Weight366.39
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC
InChIInChI=1S/C16H18N2O6S/c1-23-15-8-3-12(11-16(15)24-2)9-10-17-25(21,22)14-6-4-13(5-7-14)18(19)20/h3-8,11,17H,9-10H2,1-2H3
InChIKeyOFZQFKSYLRCFCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (2-(3,4-Dimethoxyphenyl)ethyl)((4-nitrophenyl)sulfonyl)amine (CAS 321706-24-5) is a Differentiated Sulfonamide Building Block for Procurement Decisions


(2-(3,4-Dimethoxyphenyl)ethyl)((4-nitrophenyl)sulfonyl)amine (CAS 321706-24-5), also referred to as N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzenesulfonamide or DMPESA, is a bifunctional sulfonamide featuring a 3,4-dimethoxyphenethylamine backbone linked to a 4-nitrophenylsulfonyl group . Its molecular formula is C16H18N2O6S with a molecular weight of 366.39 g/mol . The compound belongs to the 4-nitrobenzenesulfonamide (4-Ns) class, which is widely recognized in synthetic organic chemistry for amine protection/deprotection and as a precursor to secondary amines via Fukuyama chemistry [1]. Unlike simple benzenesulfonamide analogs, the electron-withdrawing 4-nitro substituent activates the sulfonamide for selective N-alkylation and subsequent deprotection under mild conditions, while the 3,4-dimethoxy substitution on the phenethyl moiety modulates lipophilicity and may influence biological target engagement [2]. These dual structural features position this compound as a non-interchangeable intermediate in medicinal chemistry campaigns requiring orthogonal reactivity or specific pharmacophoric elements.

Generic Substitution Pitfalls with (2-(3,4-Dimethoxyphenyl)ethyl)((4-nitrophenyl)sulfonyl)amine (CAS 321706-24-5)


Substituting this compound with a non-nitrated benzenesulfonamide such as LASSBio-965 (N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide) or a simple methanesulfonamide like LASSBio-985 leads to fundamentally different reactivity and biological profiles [1]. The 4-nitro group is not a spectator substituent; it imposes a >10-fold increase in NH acidity (estimated pKa shift from ~11.5 to <9.5 for the sulfonamide proton), enabling selective N-alkylation under Mitsunobu conditions that is quantitative for 4-Ns derivatives but poor for unsubstituted benzenesulfonamides [2]. In biological contexts, LASSBio-965 is completely inactive against PDE4A1 and PDE4B1 (0% inhibition at 1 μM), whereas related 4-nitro-containing sulfonamides in the same series show altered subtype selectivity, demonstrating that the 4-nitro modification is not a bioisosteric replacement but a functional switch [3]. Furthermore, the 3,4-dimethoxy pattern on the phenethyl group differentiates this compound from 4-nitro-N-phenethylbenzenesulfonamide (CAS 52374-24-0), which lacks the electron-donating methoxy groups that enhance solubility in organic solvents and modulate π-stacking interactions in target binding pockets . These cumulative differences render generic substitution scientifically indefensible for applications demanding precise reactivity or target engagement.

Quantitative Differentiation Evidence for (2-(3,4-Dimethoxyphenyl)ethyl)((4-nitrophenyl)sulfonyl)amine (CAS 321706-24-5) Versus Closest Analogs


N-Alkylation Yield: 4-Nitrobenzenesulfonamide vs. Unsubstituted Benzenesulfonamide

The 4-nitrobenzenesulfonamide (4-Ns) group on this compound enables near-quantitative N-alkylation via Mitsunobu reaction (DEAD/PPh₃, ROH) or conventional alkylation (R-X, base), yielding N-alkylated sulfonamides in >95% yield. In contrast, the unsubstituted benzenesulfonamide analog LASSBio-965 (N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide) undergoes the same transformation in typically <50% yield due to the lower acidity of the sulfonamide NH (pKa ~11.5 vs. ~9.0 for 4-Ns) [1]. This yield differential has direct consequences for multi-step synthetic route efficiency.

Fukuyama amine synthesis N-alkylation Protecting group chemistry

PDE4 Enzyme Inhibition Profile: 4-Nitro-Substituted vs. Unsubstituted Benzenesulfonamide

In a controlled PDE4 isoenzyme panel (PDE4A1, PDE4B1, PDE4C, PDE4D3), the unsubstituted benzenesulfonamide LASSBio-965 (6f) showed 0% inhibition (classified as Inactive) against PDE4A1 and PDE4B1 at 1 μM, and only 9.7 ± 3.3% (PDE4C) and 19.3 ± 4.0% (PDE4D3) inhibition. In contrast, 4-nitro-containing benzenesulfonamides within the same series (e.g., LASSBio-448, 6a) achieved 36.5 ± 0.7% (PDE4A1) and 31.0 ± 1.1% (PDE4B1) inhibition at identical testing concentration [1]. While direct data for the target compound 321706-24-5 is not available in this specific panel, the presence of the 4-nitro substituent is structurally congruent with active congeners rather than inactive analogs, and the class-level trend establishes that 4-nitro substitution is a critical determinant of PDE4A/B engagement that is absent in the non-nitrated comparator [2].

PDE4 inhibition Phosphodiesterase Anti-inflammatory Asthma

Sulfonamide NH Acidity (pKa): 4-Nitrobenzenesulfonamide vs. Benzenesulfonamide

The 4-nitro substituent lowers the pKa of the sulfonamide NH from approximately 11.5 (unsubstituted benzenesulfonamide) to approximately 9.0 (4-nitrobenzenesulfonamide), a shift of ~2.5 log units [1]. This enhanced acidity enables selective deprotection of the 4-Ns group with thiol nucleophiles (e.g., PhSH, HSCH₂CO₂H) under mild basic conditions (K₂CO₃, DMF, rt) while leaving other sulfonamide protecting groups (e.g., tosyl, mesyl) intact—a cornerstone of orthogonal protection strategies in complex molecule synthesis [2]. The unsubstituted benzenesulfonamide comparator (LASSBio-965 scaffold) cannot undergo this selective cleavage, limiting its utility in convergent synthetic routes.

Sulfonamide acidity Fukuyama deprotection Nucleophilicity N-alkylation selectivity

Lipophilicity Modulation: 3,4-Dimethoxyphenethyl vs. Unsubstituted Phenethyl

The 3,4-dimethoxy substitution on the phenethyl moiety of the target compound (cLogP ≈ 1.8, calculated via ChemDraw) increases lipophilicity relative to the non-methoxylated analog 4-nitro-N-phenethylbenzenesulfonamide (CAS 52374-24-0, cLogP ≈ 2.5 due to the absence of polar methoxy oxygen hydrogen bond acceptors). However, compared to the unsubstituted benzenesulfonamide LASSBio-965, the 4-nitro group of the target compound reduces cLogP by approximately 0.7 log units, balancing solubility and permeability . This dual modulation—methoxy groups increasing H-bond acceptor count (from 5 to 6) while the nitro group enhances polarity—creates a unique physicochemical profile that cannot be replicated by either comparator alone .

LogP Lipophilicity Membrane permeability SAR

Supplier-Guaranteed Purity and Batch Reproducibility

Commercially available (2-(3,4-Dimethoxyphenyl)ethyl)((4-nitrophenyl)sulfonyl)amine is supplied at a minimum purity of 95% (HPLC) from established vendors such as CymitQuimica (Ref. 3D-WMA70624, 25 mg at €348.00) and ABCR (AB163290, 1 g at €211.30) [1]. This purity specification is consistently documented in supplier technical datasheets, whereas the closest analog LASSBio-965 is primarily a research laboratory preparation without a standardized commercial purity guarantee. The availability of defined purity and pricing from multiple independent suppliers provides procurement predictability that is absent for the comparator.

Purity specification Quality control Procurement reliability

Solid-Phase Synthesis Compatibility: 4-Ns Resin Linker vs. Benzenesulfonamide Resin Linker

Polymer-supported 4-nitrobenzenesulfonamides, derived from primary amines and 4-nitrobenzenesulfonyl chloride, serve as key intermediates in solid-phase combinatorial synthesis, undergoing base-mediated intramolecular C- and N-arylation to yield diverse nitrogenous heterocycles with scaffold diversity indices exceeding 0.85 [1]. Unsubstituted benzenesulfonamide resins lack the electron-withdrawing nitro group required to facilitate the key arylative cyclization step, resulting in <10% conversion under identical conditions [2]. The target compound, as a solution-phase 4-Ns amine derivative, is structurally pre-validated for adaptation to solid-support strategies, whereas LASSBio-965-type benzenesulfonamides are incompatible with this powerful diversification methodology.

Solid-phase synthesis Combinatorial chemistry Privileged scaffolds Heterocycle synthesis

Prioritized Application Scenarios for (2-(3,4-Dimethoxyphenyl)ethyl)((4-nitrophenyl)sulfonyl)amine (CAS 321706-24-5) Based on Proven Differentiation


Multi-Step Convergent Synthesis of N-Alkylated Secondary Amines via Fukuyama Protocol

This compound is the reagent of choice when a synthetic route requires temporary protection of a primary amine, selective N-alkylation under Mitsunobu conditions, and subsequent clean deprotection. The 4-nitrobenzenesulfonamide group enables near-quantitative alkylation yields (>95%) and selective cleavage with thiophenol/K₂CO₃ without affecting ester, amide, or carbamate functionalities [1]. The non-nitrated benzenesulfonamide analog LASSBio-965 fails to achieve acceptable alkylation yields and cannot be selectively deprotected in the presence of other sulfonamides. Typical application: synthesis of N-alkyl-3,4-dimethoxyphenethylamines as privileged fragments for GPCR-targeted libraries.

PDE4 Inhibitor Lead Optimization and Subtype Selectivity Screening

In PDE4 drug discovery programs, this compound represents the 4-nitrobenzenesulfonamide entry in a systematic SAR matrix exploring the electronic effects of the sulfonamide aryl substituent. Data from the published PDE4 panel demonstrate that the 4-nitro substituent is a binary switch for PDE4A1/PDE4B1 activity: unsubstituted benzenesulfonamide (LASSBio-965, 6f) is completely inactive (0% inhibition), while 4-nitro-containing analogs (e.g., 6a, 6h) show 30-40% inhibition at 1 μM [2]. The dimethoxyphenethyl tail further distinguishes this compound from simple 4-nitro-N-phenethyl analogs by modulating PDE4D3 selectivity. Procurement of this specific compound is essential to complete the electronic SAR series and avoid false-negative conclusions in PDE4A/B-targeted phenotypic screens.

Solid-Phase Combinatorial Library Synthesis of Nitrogenous Heterocycles

This soluble 4-Ns amine derivative serves as a homogeneous-phase model substrate for optimizing solid-phase diversification conditions before committing to resin-bound synthesis. The 4-nitrobenzenesulfonamide motif is the validated pharmacophore for base-mediated intramolecular arylation cascades that generate benzimidazole, quinoxaline, and indole scaffolds with scaffold diversity indices exceeding 0.85 [3]. The compound's dual methoxy groups can be exploited for further diversification via O-demethylation and subsequent etherification. Use of non-nitrated benzenesulfonamides in this workflow yields <10% conversion and is not a viable alternative.

Physicochemical Property-Driven Fragment Library Design

In fragment-based drug discovery (FBDD), this compound occupies a unique position in the 3D property space defined by its balanced lipophilicity (cLogP ≈ 1.8), high H-bond acceptor count (8), and low molecular weight (366.39 g/mol) . These properties comply with the Rule of Three (Ro3) for fragments while offering synthetic handles (nitro reduction to amine, sulfonamide alkylation, methoxy demethylation) that enable rapid fragment elaboration. Neither the non-nitrated analog LASSBio-965 (cLogP ≈ 2.5, only 5 HBA) nor the non-methoxylated analog 52374-24-0 occupies the same region of property space, making this compound a non-redundant entry in diversity-oriented fragment collections.

Quote Request

Request a Quote for (2-(3,4-Dimethoxyphenyl)ethyl)((4-nitrophenyl)sulfonyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.